molecular formula C10H19NO4 B054577 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 180181-02-6

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No. B054577
M. Wt: 217.26 g/mol
InChI Key: LSZXQEWVQORQBO-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid” is a chemical compound. It is a derivative of amino acids and is used in organic synthesis . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of such compounds involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of “3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid” can be found in various chemical databases .


Chemical Reactions Analysis

The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid” can vary. For example, it has been reported that the compound is a solid at 20 degrees Celsius . It has a melting point of 168 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

  • N-tert-Butoxycarbonylation of amines : This process uses heteropoly acid as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. It's noted for its efficiency and environmental friendliness, producing N-Boc derivatives chemoselectively and in excellent yields. Such derivatives are crucial in peptide synthesis as they resist racemization and are easily converted into free amines (Heydari et al., 2007).

  • Synthesis of functionalized amino acid derivatives : These derivatives, including N-substituted 1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamide, show promise as anticancer agents, demonstrating significant cytotoxicity against various human cancer cell lines (Kumar et al., 2009).

  • Preparation of a beta-amino acid pharmacophore : The asymmetric hydrogenation of enamine esters using chiral ligands and [Rh(COD)Cl]2 leads to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, a crucial pharmacophore in drug development (Kubryk & Hansen, 2006).

  • Palladium-catalyzed tert-butoxycarbonylation : This process is used for the synthesis of fluorinated alpha-amino acids, which are valuable in pharmaceutical chemistry. The palladium-catalyzed carbonylation of 2,2,2-trifluoroacetimidoyl iodides is a key step in this synthesis (Amii et al., 2000).

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid : These stereoisomers are significant as unnatural amino acids. The process allows for the obtainment of either cis or trans acid, and optical resolution can be achieved through various methods (Bakonyi et al., 2013).

Safety And Hazards

The compound is known to cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling the compound . If skin or eye irritation occurs, it is advised to get medical attention .

properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-6-10(4,5)7(12)13/h6H2,1-5H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZXQEWVQORQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00472869
Record name 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid

CAS RN

180181-02-6
Record name 3-((tert-Butoxycarbonyl)amino)-2,2-dimethylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00472869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Two 22 L flasks were each charged with compound 54a (583 g, 2.38 mol), LiOH.H2O (204.5 g, 4.87 mol), THF (5.7 L), and water (4.75 L). The reaction mixtures were heated to 64° C. for 19 h. The mixtures were then cooled to 10° C. with an ice bath. Approximately 1 L of 6N HCl was added to each reaction mixture to bring the pH to 3-3.5. Each mixture was combined with 2.9 L of CH2Cl2, and the aqueous layers were separated. The aqueous layers were extracted with another 1.5 L portion of CH2Cl2. The combined organic layers were dried with sodium sulfate and concentrated in vacuo to give a white solid. The solid was slurried in 5 L of heptane for 1 h, filtered, and vacuum dried to give 830 g (80% yield) of compound 55 as a white solid, mp 114-116° C. Anal. Calcd for C10H19NO4: C, 55.28; H, 8.81; N, 6.45. Found: C, 55.55; H, 8.77; N, 6.56.
[Compound]
Name
Two
Quantity
22 L
Type
reactant
Reaction Step One
Quantity
583 g
Type
reactant
Reaction Step Two
Quantity
204.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5.7 L
Type
reactant
Reaction Step Two
Name
Quantity
4.75 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
5 L
Type
solvent
Reaction Step Four
Quantity
2.9 L
Type
solvent
Reaction Step Five
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Hwang, H Ban, J Chen, J Ma, H Liu, P Lam… - Medicinal Chemistry …, 2021 - Springer
We report herein the synthesis and evaluation of phenyl ureas derived from 4-oxotetrahydropyrimidine as novel capsid assembly modulators of hepatitis B virus (HBV). Among the …
Number of citations: 7 link.springer.com

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